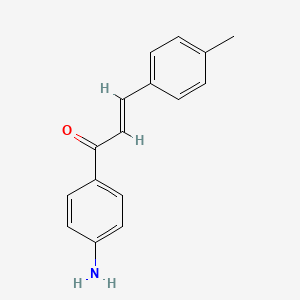
(2E)-1-(4-氨基苯基)-3-(4-甲基苯基)-丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, “(2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one (APBPP)”, was synthesized by a base-catalyzed Claisen-Schmidt condensation method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, single crystal X-ray diffraction analysis was used to determine that APBPP crystallized in the monoclinic crystal system with the P21/n space group .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of “(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one” with benzamidine hydrochloride has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the optical absorption, thermal stability, material decomposition, and melting point of APBPP were determined using various techniques .科学研究应用
分子合成与表征
合成技术: 已合成并使用各种技术对多种(2E)-1-(4-氨基苯基)-3-(4-甲基苯基)-丙-2-烯-1-酮衍生物进行了表征。例如,Tayade & Waghmare (2016) 报告了相关化合物的成功异构化,并根据化学试验和光谱表征证明了它们的结构(Tayade & Waghmare, 2016)。
结构分析: 对几种衍生物进行了详细的结构分析,包括X射线晶体学。Girisha等人(2016) 讨论了这些化合物晶体结构中的氢键链(Girisha et al., 2016)。
抗氧化和生物学特性
抗氧化活性: Sulpizio等人(2016) 合成并测试了衍生物的抗氧化活性。他们发现某些衍生物表现出强大的抗氧化性能(Sulpizio et al., 2016)。
抗病毒潜力: Almeida-Neto等人(2020) 评估了衍生物与SARS-CoV-2靶点的相互作用,提出了潜在的抗病毒应用(Almeida-Neto等人,2020)。
腐蚀抑制
- 工业应用: Baskar等人(2012) 研究了衍生物作为轻钢腐蚀抑制剂的应用,展示了有效的防腐蚀效果(Baskar et al., 2012)。
光物理特性
- 光学特性: Kumari等人(2017) 探讨了衍生物的吸收和荧光特性,突出了它们在光物理应用中的潜力(Kumari et al., 2017)。
药物发现和生物研究
MAO抑制剂: Sasidharan等人(2018) 合成并评估了衍生物作为单胺氧化酶抑制剂,这对于开发治疗神经系统疾病至关重要(Sasidharan et al., 2018)。
抗微生物活性: 多项研究已经检验了这些衍生物的抗微生物性能,表明在对抗微生物感染方面具有潜在应用价值。
属性
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,17H2,1H3/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRLAQKXYNXIGJ-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

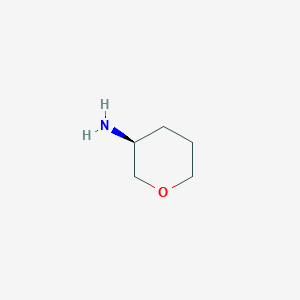
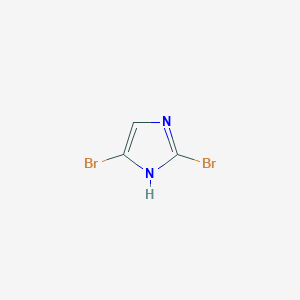
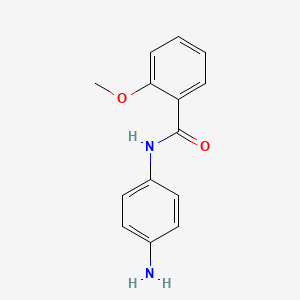
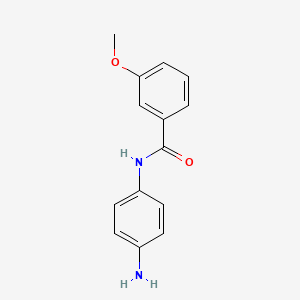
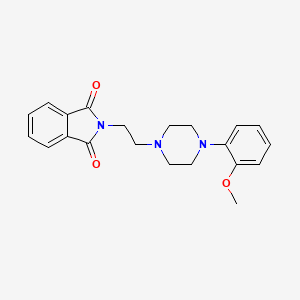
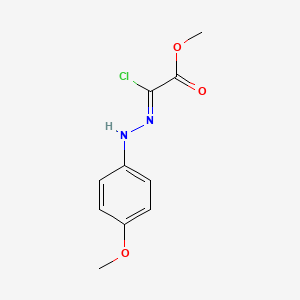
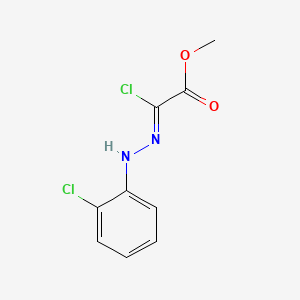

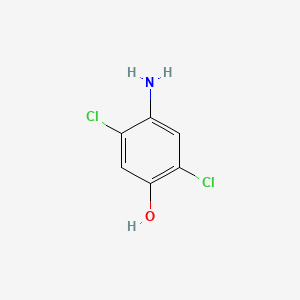
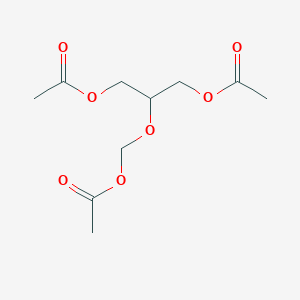
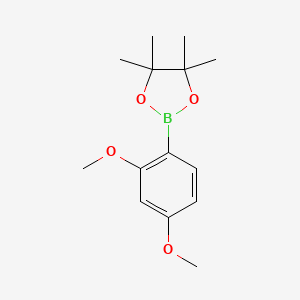
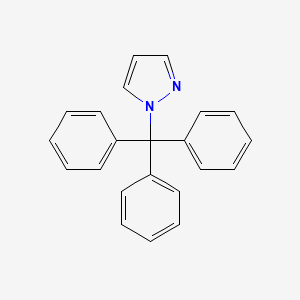
![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)
![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)